[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with methoxypyrimidine and methylpyrazole groups
Properties
IUPAC Name |
[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18-6-10(5-16-18)12-8-19(7-11(12)9-20)14-15-4-3-13(17-14)21-2/h3-6,11-12,20H,7-9H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSJZVQNWSJOF-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrole, the pyrrolidine ring can be constructed through cyclization reactions. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Introduction of Substituents: The methoxypyrimidine and methylpyrazole groups are introduced via nucleophilic substitution reactions. These reactions may require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Final Functionalization: The hydroxymethyl group is typically introduced in the final step through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and pyrazole rings, using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the pyrimidine and pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme-substrate interactions, particularly those involving pyrrolidine-containing enzymes. Its structural features make it a candidate for probing the active sites of various biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The methoxypyrimidine and methylpyrazole groups contribute to the compound’s binding affinity and specificity, influencing the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- **[(3S,4R)-1-(4-chlor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
